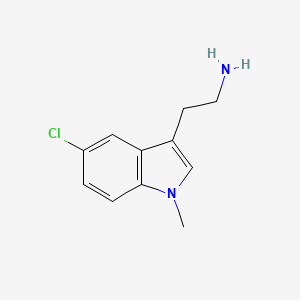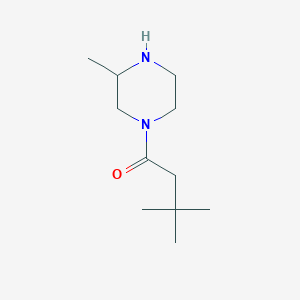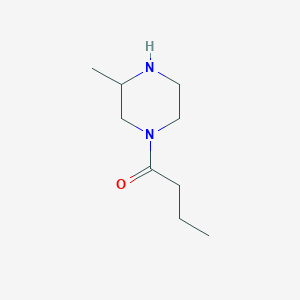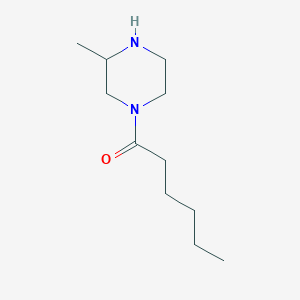![molecular formula C6H4BrN3O B6334542 8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1207970-25-9](/img/structure/B6334542.png)
8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sedative and Anxiolytic Properties
As a benzodiazepine derivative, bromazolam exhibits sedative and anxiolytic effects. Researchers investigate its potential as a therapeutic agent for anxiety disorders, insomnia, and muscle relaxation .
Mass Spectrometry Applications
Bromazolam is commonly used as a reference compound in mass spectrometry studies. Its distinctive spectral features aid in identifying and quantifying related compounds in complex mixtures .
Neuropharmacology Research
Scientists explore bromazolam’s interactions with GABA receptors in the central nervous system. Understanding its binding affinity and mechanism of action contributes to broader knowledge of benzodiazepine pharmacology .
Novel Triazolo Derivatives
Researchers have synthesized novel derivatives based on the triazolo ring system. For example, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties .
Luminescent Properties and Semiconductor Behavior
Bis[1,2,4]triazolo[4,3-b:3’,4’-f][1,2,4,5]tetrazines, which incorporate the triazolo ring, exhibit weak luminescent properties and ambipolar semiconductor behavior. These properties make them interesting candidates for optoelectronic applications .
Mecanismo De Acción
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related to cell growth and survival .
Result of Action
Related compounds have been shown to exhibit anti-tumor activity against various cancer cell lines .
Propiedades
IUPAC Name |
8-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-1-3-10-5(4)8-9-6(10)11/h1-3H,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATYBGKJPZHGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride](/img/structure/B6334469.png)

![(R)-9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B6334473.png)


![(1R,2R,3R,5R)-Ethyl-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6334496.png)






